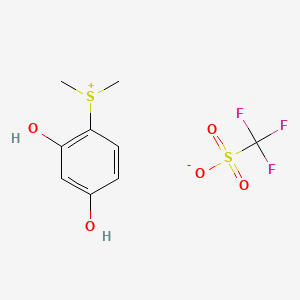
Dimethyl-2,4-dihydroxyphenylsulfonium triflate
Vue d'ensemble
Description
Dimethyl-2,4-dihydroxyphenylsulfonium triflate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related sulfonium salts and triflates, which can provide insights into the properties and reactivity of similar compounds. Sulfonium salts are known for their utility in various chemical transformations, including glycosylation and peptide synthesis, due to their ability to act as electrophiles or leaving groups . Triflates, on the other hand, are powerful activating agents for various substrates and are used in numerous synthetic applications .
Synthesis Analysis
The synthesis of related sulfonium salts and triflates involves the reaction of dimethyl sulfide or other sulfides with triflic anhydride, leading to the formation of the corresponding sulfonium triflates . For example, dimethyl(methylthio)sulfonium tetrafluoroborate is synthesized and used for disulfide bond formation in peptides . Similarly, triflate anion ionic liquids can be synthesized via direct alkylation of organic bases with methyl and ethyl trifluoromethanesulfonate .
Molecular Structure Analysis
The molecular structure of sulfonium salts and triflates can be complex, with potential for rotational disorder around certain bonds, as seen in the crystal structures of dimethylammonium trifluoromethanesulfonate . The triflate ion itself is often well-localized, with the CF3 and SO3 groups arranged in double layers, indicating potential hydrogen bonding interactions with nearby cations .
Chemical Reactions Analysis
Sulfonium salts and triflates are involved in a variety of chemical reactions. For instance, dimethyl disulfide can react with triflic anhydride to activate thioglycosides for oligosaccharide synthesis . Triflates are also used to generate glycosyl triflates from thioglycosides, which can then be converted to glycosides . Moreover, triflic anhydride is used in the oxidative properties of alcohols and sulfides, forming sulfonium salts that can be further transformed into sulfoxides or sulfones .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonium salts and triflates are influenced by their molecular structure. For example, ionic liquids containing the triflate anion have specific properties that are determined and discussed, such as their use in catalyzed cycloaddition reactions . The crystal structures of these compounds can reveal information about their stability, hydrogen bonding, and potential for phase transitions .
Applications De Recherche Scientifique
Catalysis in Organic Reactions
Dimethyl-2,4-dihydroxyphenylsulfonium triflate shows potential applications in catalysis, particularly in organic reactions. For instance, triflates, including dimethyl-2,4-dihydroxyphenylsulfonium triflate, have been used in Diels-Alder reactions, showcasing their effectiveness as catalysts in cycloaddition processes (Januś & Bittner, 2010).
Oxidation of Alcohols and Sulfides
The compound has been found to play a role in the oxidation of alcohols and sulfides. Research indicates that triflates are effective in the mild oxidation of primary and secondary alcohols, converting them into carbonyl compounds. This process is particularly significant due to its application in the synthesis of various organic compounds, including natural ones (Nenajdenko et al., 1997).
Acylation of Alcohols
Triflates, such as dimethyl-2,4-dihydroxyphenylsulfonium triflate, have been used in the acylation of alcohols with acid anhydrides. This process is especially effective in selective macrolactonization of omega-hydroxy carboxylic acids, highlighting its importance in complex organic syntheses (Ishihara et al., 1996).
Glycosylation Processes
In glycosylation processes, dimethyl-2,4-dihydroxyphenylsulfonium triflate has been identified as an effective activator of thioglycosides. This application is crucial in the synthesis of oligosaccharides, demonstrating its utility in complex carbohydrate chemistry (Tatai & Fügedi, 2007).
Characterization in Gas Chromatography
The compound has also been characterized and utilized in gas chromatography. Its application in this field demonstrates its importance in analytical chemistry, particularly in the separation and analysis of complex mixtures (Reid et al., 2008).
Synthesis of Organic Compounds
Furthermore, dimethyl-2,4-dihydroxyphenylsulfonium triflate is involved in the synthesis of various organic compounds. Its properties make it suitable for reactions requiring a strong acid catalyst, showcasing its versatility in organic synthesis (Ritter, 1993).
Mécanisme D'action
While the exact mechanism of action of DDPT is not specified in the search results, it is known to be a versatile reagent in organic synthesis .
It has a melting point of 141 - 144 °C (dec.) . It has a topological polar surface area of 107 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 .
Orientations Futures
While specific future directions for DDPT were not found in the search results, its versatility as a reagent in organic synthesis suggests that it may continue to find utility in diverse organic transformations, including the creation of heterocyclic compounds, peptides, nucleosides, and carbohydrates .
Propriétés
IUPAC Name |
(2,4-dihydroxyphenyl)-dimethylsulfanium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S.CHF3O3S/c1-11(2)8-4-3-6(9)5-7(8)10;2-1(3,4)8(5,6)7/h3-5H,1-2H3,(H-,9,10);(H,5,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJLWOZFOHQUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)C1=C(C=C(C=C1)O)O.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



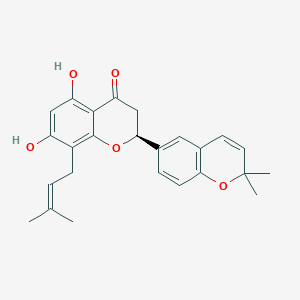
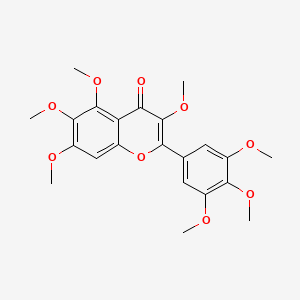



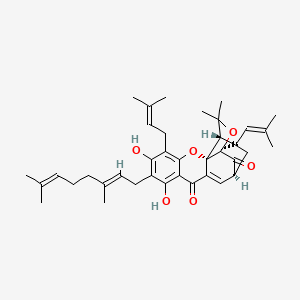

![2-Bicyclo[2.2.1]hept-5-en-2-ylbut-3-yn-2-ol](/img/structure/B3034427.png)



![(3Ar,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B3034435.png)
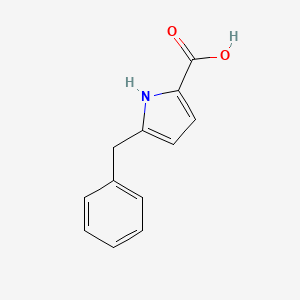
![5-(2,5-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3034437.png)